Lobeline Sulphate

Chinese Name
洛贝林硫酸盐
English Name
Lobeline Sulphate
标识符
CAS No.
134-64-5
Molecular Formula
C22H29NO6S
Molecular Weight
435.5350
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
74%
58/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled58
druglikeness.missing20
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
435.5400
druglikeness.valid
TPSA
TPSA
100.0000
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
8.0000
druglikeness.valid
LogP
LogP
1.3700
druglikeness.valid
LogD
LogD
0.1100
druglikeness.valid
HBA
HBA
7
druglikeness.valid
water_solubility
water_solubility
-
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
-
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
High
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
High
druglikeness.valid
bioavailability
bioavailability
-
PPB
PPB
-
VD
VD
-
tissue_distribution
tissue_distribution
Widespread
druglikeness.valid
blood_brain_barrier
blood_brain_barrier
Permeable
druglikeness.valid
placental_barrier
placental_barrier
Unknown
druglikeness.valid
milk_secretion
milk_secretion
Unknown
druglikeness.valid
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
No
druglikeness.valid
CYP1A2_inhibitor
CYP1A2_inhibitor
No
druglikeness.valid
CYP2C9_substrate
CYP2C9_substrate
No
druglikeness.valid
CYP2C9_inhibitor
CYP2C9_inhibitor
No
druglikeness.valid
CYP2C19_substrate
CYP2C19_substrate
No
druglikeness.valid
CYP2C19_inhibitor
CYP2C19_inhibitor
No
druglikeness.valid
CYP2D6_substrate
CYP2D6_substrate
Yes
druglikeness.valid
CYP2D6_inhibitor
CYP2D6_inhibitor
Yes
druglikeness.valid
CYP3A4_substrate
CYP3A4_substrate
No
druglikeness.valid
CYP3A4_inhibitor
CYP3A4_inhibitor
No
druglikeness.valid
UGT1A1_substrate
UGT1A1_substrate
No
druglikeness.valid
UGT1A3_substrate
UGT1A3_substrate
No
druglikeness.valid
UGT1A4_substrate
UGT1A4_substrate
No
druglikeness.valid
UGT1A6_substrate
UGT1A6_substrate
No
druglikeness.valid
UGT1A9_substrate
UGT1A9_substrate
No
druglikeness.valid
Ames_test
Ames_test
Negative
druglikeness.valid
micronucleus_test
micronucleus_test
No
druglikeness.valid
chromosomal_aberration
chromosomal_aberration
No
druglikeness.valid
DNA_damage
DNA_damage
No
druglikeness.valid
carcinogenicity
carcinogenicity
No
druglikeness.valid
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
Low
druglikeness.valid
cardiotoxicity
cardiotoxicity
Low
druglikeness.valid
nephrotoxicity
nephrotoxicity
Low
druglikeness.valid
neurotoxicity
neurotoxicity
Moderate
druglikeness.valid
hERG_inhibition
hERG_inhibition
No
druglikeness.valid
Pgp_substrate
Pgp_substrate
No
druglikeness.valid
Pgp_inhibitor
Pgp_inhibitor
No
druglikeness.valid
BCRP_substrate
BCRP_substrate
Unknown
druglikeness.valid
BCRP_inhibitor
BCRP_inhibitor
Unknown
druglikeness.valid
OATP1B1_substrate
OATP1B1_substrate
Unknown
druglikeness.valid
OATP1B1_inhibitor
OATP1B1_inhibitor
Unknown
druglikeness.valid
OATP1B3_substrate
OATP1B3_substrate
Unknown
druglikeness.valid
OATP1B3_inhibitor
OATP1B3_inhibitor
Unknown
druglikeness.valid
drug_induced_liver_injury
drug_induced_liver_injury
Low
druglikeness.valid
QT_prolongation
QT_prolongation
No
druglikeness.valid
skin_sensitization
skin_sensitization
No
druglikeness.valid
respiratory_toxicity
respiratory_toxicity
Unknown
druglikeness.valid
reproductive_toxicity
reproductive_toxicity
Unknown
druglikeness.valid
Peff
Peff
-
Syn_Accessibility
Syn_Accessibility
-
MRTD
MRTD
-
Skin_Sens
Skin_Sens
No
druglikeness.valid
Resp_Sens
Resp_Sens
No
druglikeness.valid
Photo_tox
Photo_tox
No
druglikeness.valid
Ser_ALK
Ser_ALK
-
Ser_GGT
Ser_GGT
-
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
-
Ser_ALT
Ser_ALT
-
druglikeness.quickNavigation
Related Diseases
帕金森病
Parkinson's Disease
Corresponding Targets:
抑郁症
Depression
Corresponding Targets:
注意缺陷多动障碍
Attention Deficit Hyperactivity Disorder
Corresponding Targets:
烟草依赖
Tobacco Dependence
Corresponding Targets:
阿片类药物戒断综合征
Opioid Withdrawal Syndrome
Corresponding Targets:
Plant Sources
No plant sources
相关化合物

Dodovislactone B
Dodovislactone B
CAS号:1616683-55-6
分子式:C21H30O5
分子量:362.4660

α-Toxicarol
α-Toxicarol
CAS号:82-09-7
分子式:C23H22O7
分子量:410.4220

Spegatrine
Spegatrine
CAS号:47326-53-4
分子式:C20H25N2O2+
分子量:325.4310

厚朴木脂体D
Magnolignan D
CAS号:93753-33-4
分子式:C16H14O3
分子量:254.2850

N-甲基芸香碱
N-Methylflindersine
CAS号:50333-13-6
分子式:C15H15NO2
分子量:241.2900

Orientanol A
Orientanol A
CAS号:190381-82-9
分子式:C21H24O7
分子量:388.4160